molecular formula C20H19BrN2 B8046013 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-6-bromo-1H-indole

3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-6-bromo-1H-indole

Cat. No.: B8046013
M. Wt: 367.3 g/mol
InChI Key: QQRHOHREGPLUKV-UHFFFAOYSA-N
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Description

3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-6-bromo-1H-indole is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a benzyl group, a tetrahydropyridine ring, and a brominated indole moiety. Its molecular formula is C20H20BrN2, and it has a molecular weight of approximately 369.29 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-6-bromo-1H-indole typically involves multiple steps. One common method starts with the preparation of 1-benzyl-4-piperidone, which is then reacted with 6-bromoindole under specific conditions to form the desired product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium on carbon .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-6-bromo-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-6-bromo-1H-indole has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand for various biological receptors.

    Medicine: Explored for its therapeutic potential in treating neurological disorders due to its interaction with dopamine receptors.

    Industry: Utilized in the development of advanced materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-6-bromo-1H-indole involves its interaction with specific molecular targets, such as dopamine receptors. The compound binds to these receptors, modulating their activity and influencing neurotransmitter release. This interaction can affect various signaling pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to its analogs, 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-6-bromo-1H-indole is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. This brominated compound may exhibit different binding affinities and selectivities towards biological targets, making it a valuable molecule for drug discovery and development .

Properties

IUPAC Name

3-(1-benzyl-3,6-dihydro-2H-pyridin-4-yl)-6-bromo-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrN2/c21-17-6-7-18-19(13-22-20(18)12-17)16-8-10-23(11-9-16)14-15-4-2-1-3-5-15/h1-8,12-13,22H,9-11,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQRHOHREGPLUKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC=C1C2=CNC3=C2C=CC(=C3)Br)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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